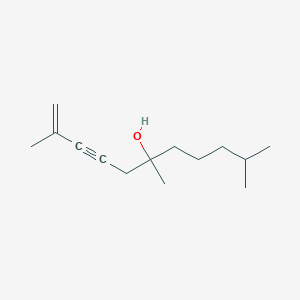
2,6,10-Trimethylundec-1-EN-3-YN-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10-Trimethylundec-1-EN-3-YN-6-OL is an organic compound with the molecular formula C14H24OThis compound is notable for its unique structure, which includes three methyl groups and a hydroxyl group, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundec-1-EN-3-YN-6-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor, followed by a series of reactions to introduce the methyl groups and the hydroxyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10-Trimethylundec-1-EN-3-YN-6-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the alkyne group can produce an alkane .
Wissenschaftliche Forschungsanwendungen
2,6,10-Trimethylundec-1-EN-3-YN-6-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-catalyzed reactions involving enynes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism by which 2,6,10-Trimethylundec-1-EN-3-YN-6-OL exerts its effects involves interactions with various molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The alkyne and alkene groups can participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10-Trimethylundec-1-EN-3-OL: Similar structure but lacks the alkyne group.
2,6,10-Trimethylundec-1-YN-6-OL: Similar structure but lacks the alkene group.
2,6,10-Trimethylundec-1-EN-3-YN: Similar structure but lacks the hydroxyl group.
Uniqueness
2,6,10-Trimethylundec-1-EN-3-YN-6-OL is unique due to the presence of both alkene and alkyne groups, along with a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
112128-03-7 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2,6,10-trimethylundec-1-en-3-yn-6-ol |
InChI |
InChI=1S/C14H24O/c1-12(2)8-6-10-14(5,15)11-7-9-13(3)4/h13,15H,1,7,9-11H2,2-5H3 |
InChI-Schlüssel |
HABYUMVYJKEEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)(CC#CC(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


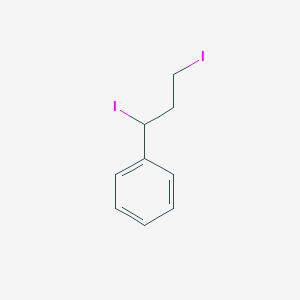
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
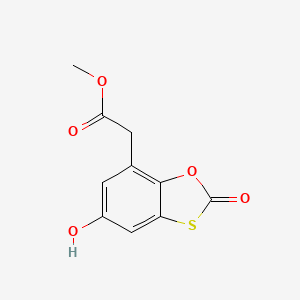
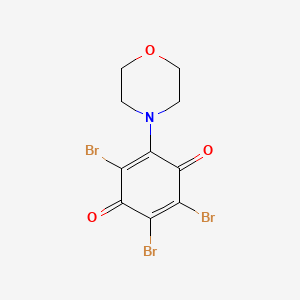
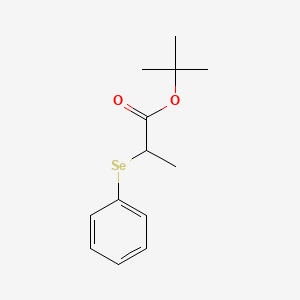
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)

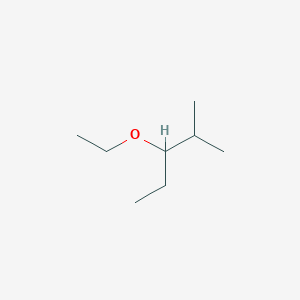
![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
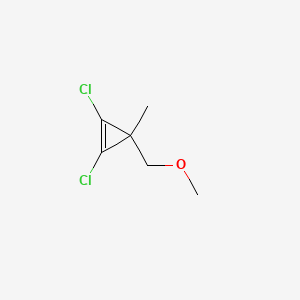


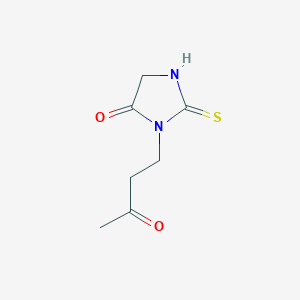
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)
